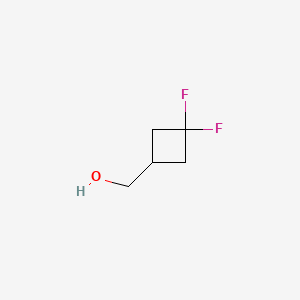

(3,3-Difluorocyclobutyl)methanol

Beschreibung

BenchChem offers high-quality (3,3-Difluorocyclobutyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,3-Difluorocyclobutyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,3-difluorocyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZKTVVUZBIKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670331 | |

| Record name | (3,3-Difluorocyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681128-39-2 | |

| Record name | (3,3-Difluorocyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,3-Difluorocyclobutyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3,3-Difluorocyclobutyl)methanol synthesis pathways

An In-depth Technical Guide on the Synthesis of (3,3-Difluorocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3-Difluorocyclobutyl)methanol is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of the 3,3-difluorocyclobutyl motif can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2] This technical guide provides a detailed overview of the primary synthetic pathways to (3,3-difluorocyclobutyl)methanol, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in its preparation. The target molecule has the following chemical properties:

| Property | Value |

| Molecular Formula | C5H8F2O |

| Molecular Weight | 122.11 g/mol |

| CAS Number | 681128-39-2 |

Primary Synthesis Pathway: Reduction of 3,3-Difluorocyclobutanecarboxylic Acid

The most direct and well-documented route to (3,3-difluorocyclobutyl)methanol involves the reduction of its corresponding carboxylic acid. This pathway is a two-step process starting from a commercially available ester.

Step 1: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

The initial step is the hydrolysis of ethyl 3,3-difluorocyclobutanecarboxylate to yield 3,3-difluorocyclobutanecarboxylic acid.[3]

Experimental Protocol:

-

To a solution of sodium hydroxide (10.7 g, 0.268 mol) in methanol (100 mL) and water (100 mL), add ethyl 3,3-difluorocyclobutanecarboxylate (40.0 g, 0.244 mol) at room temperature.

-

Stir the resulting mixture at room temperature for 15 hours.

-

Reduce the volume of the mixture by half in vacuo.

-

Acidify the remaining solution to pH 1 with concentrated aqueous HCl.

-

Extract the aqueous layer with dichloromethane (3 x 350 mL).

-

Combine the organic extracts and evaporate the solvent in vacuo to yield the product.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 32.4 g (98%) | [3] |

| Appearance | White solid | [3] |

| Melting Point | 49-52 °C | [3] |

| ¹H NMR (500 MHz, CDCl₃) | δ = 12.11 (br s, 1H), 3.06-2.96 (m, 1H), 2.94-2.79 (m, 4H) | [3] |

| ¹³C NMR (125 MHz, CDCl₃) | δ = 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1 (t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz) | [3] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194 Hz) | [3] |

Step 2: Reduction of 3,3-Difluorocyclobutanecarboxylic Acid to (3,3-Difluorocyclobutyl)methanol

The synthesized 3,3-difluorocyclobutanecarboxylic acid is then reduced to the target primary alcohol. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation.[4][5]

Experimental Protocol:

-

In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Dissolve 3,3-difluorocyclobutanecarboxylic acid in anhydrous THF.

-

Cool the LiAlH₄ suspension to 0 °C in an ice bath.

-

Slowly add the solution of 3,3-difluorocyclobutanecarboxylic acid to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with ether or THF.

-

Combine the filtrate and the washings, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford (3,3-difluorocyclobutyl)methanol.

Quantitative Data for a Similar Reduction:

While specific data for the reduction of 3,3-difluorocyclobutanecarboxylic acid is not available in the provided search results, the reduction of a similar difluorinated diester to a diol using LiAlH₄ proceeded with a 94% yield, demonstrating the high efficiency of this method for related substrates.[6]

| Parameter | Typical Value |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-12 hours |

| Yield | High (typically >90%) |

Alternative Reducing Agents

Other reagents can also be employed for the reduction of carboxylic acids and may offer advantages in terms of selectivity or safety.

| Reagent | Description |

| Borane (BH₃) | Borane complexes, such as BH₃-THF or BH₃-SMe₂, are effective at reducing carboxylic acids and can sometimes offer better selectivity in the presence of other reducible functional groups like esters.[7] |

| Activation + NaBH₄ | Carboxylic acids can be activated with reagents like cyanuric chloride and then reduced with the milder sodium borohydride (NaBH₄). This two-step, one-pot procedure can be advantageous when strong reducing agents like LiAlH₄ are not suitable for the substrate.[7][8] |

Visualizations of Synthesis Pathways

Caption: Primary synthesis pathway for (3,3-Difluorocyclobutyl)methanol.

Alternative Conceptual Pathways

While less detailed in the provided literature, other established organic reactions could theoretically be adapted for the synthesis of (3,3-difluorocyclobutyl)methanol.

-

Grignard Reaction: The reaction of a Grignard reagent, such as methylmagnesium bromide, with 3,3-difluorocyclobutanecarbaldehyde would yield a secondary alcohol. While not the target primary alcohol, this demonstrates the applicability of Grignard chemistry to this ring system.[2] To obtain the primary alcohol, a Grignard reaction with formaldehyde would be required, which can be challenging due to the gaseous nature and reactivity of formaldehyde.

-

Wittig Reaction: The Wittig reaction is a powerful tool for alkene synthesis from aldehydes or ketones.[9][10][11][12] A multi-step pathway could be envisioned where a Wittig reaction is used to introduce a carbon atom, followed by hydroboration-oxidation to yield the primary alcohol. This route would be significantly longer and likely less efficient than the direct reduction of the carboxylic acid.

Caption: Logical relationships between potential synthesis strategies and key precursors.

Conclusion

The synthesis of (3,3-difluorocyclobutyl)methanol is most efficiently achieved through the reduction of 3,3-difluorocyclobutanecarboxylic acid. This precursor is readily accessible via the hydrolysis of its corresponding ethyl ester. The reduction step can be performed in high yield using standard reducing agents such as lithium aluminum hydride. This technical guide provides the necessary detailed protocols and comparative data to enable researchers to successfully synthesize this important fluorinated building block for applications in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 8. jocpr.com [jocpr.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

physical and chemical properties of (3,3-Difluorocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3-Difluorocyclobutyl)methanol is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The introduction of the gem-difluoro group onto the cyclobutane ring imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered acidity of adjacent functional groups. These characteristics make it a valuable building block for the synthesis of novel therapeutic agents and advanced materials.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of (3,3-Difluorocyclobutyl)methanol, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications.

Physicochemical Properties

The physicochemical properties of (3,3-Difluorocyclobutyl)methanol are summarized in the tables below. It is important to note that there is some discrepancy in the reported physical state of the compound at room temperature, with some sources describing it as a solid and others as a liquid. This may be due to impurities or differences in measurement conditions.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 681128-39-2 | [2] |

| Molecular Formula | C₅H₈F₂O | [2] |

| Molecular Weight | 122.11 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid or solid | |

| Boiling Point | 130.9 ± 10.0 °C (Predicted) | [3] |

| Density | 1.2 g/mL | [3] |

| Refractive Index | 1.40 | [3] |

| pKa | 15.05 ± 0.10 (Predicted) | [3] |

| Storage | Store at room temperature in a dry, dark place. | [3] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ: 2.31-2.38 (m, 3H), 2.60-2.66 (m, 2H), 3.67 (m, 2H) | [3] |

| ¹³C NMR | No experimental data found. | |

| Infrared (IR) | No experimental data found. | |

| Mass Spectrometry (MS) | No experimental data found. |

Experimental Protocols

Synthesis of (3,3-Difluorocyclobutyl)methanol

A common synthetic route to (3,3-Difluorocyclobutyl)methanol involves the reduction of 3,3-difluorocyclobutanecarboxylic acid. The following protocol is based on a reported procedure.[3]

Materials:

-

3,3-Difluorocyclobutanecarboxylic acid

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Ethanol (95%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend sodium borohydride (0.556 g, 14.70 mmol) in anhydrous tetrahydrofuran (50 mL) and cool the mixture to 0 °C in an ice bath.

-

Slowly add anhydrous methanol to the suspension.

-

Add a solution of 3,3-difluorocyclobutanecarboxylic acid (2 g, 14.70 mmol) in anhydrous tetrahydrofuran (50 mL) dropwise to the reaction mixture.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and slowly add boron trifluoride etherate (1.862 mL, 14.70 mmol).

-

Stir the reaction at 0 °C overnight, allowing it to gradually warm to room temperature.

-

Upon reaction completion, cool the mixture to 0 °C and quench the reaction by the slow addition of 95% ethanol (25 mL).

-

Stir the mixture in the ice bath for 1 hour, then concentrate under reduced pressure.

-

Partition the residue between dichloromethane and saturated brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate in vacuo to yield (3,3-difluorocyclobutyl)methanol.

Synthesis Workflow Diagram

Chemical Reactivity and Applications

The presence of the difluorinated cyclobutyl ring significantly influences the reactivity of the methanol moiety. The electron-withdrawing nature of the fluorine atoms can affect the acidity of the hydroxyl proton and the nucleophilicity of the oxygen.

(3,3-Difluorocyclobutyl)methanol serves as a versatile building block in organic synthesis. Its primary application lies in the introduction of the 3,3-difluorocyclobutyl motif into larger molecules, a strategy often employed in drug discovery to enhance the pharmacological properties of a lead compound.[1] The fluorinated ring can improve metabolic stability by blocking sites of oxidation and can modulate properties such as lipophilicity and binding affinity.

While specific signaling pathways involving (3,3-Difluorocyclobutyl)methanol have not been elucidated, its role as a key intermediate in the synthesis of various pharmaceuticals suggests its incorporation into molecules with diverse biological targets.[1] For instance, it is used in the development of drugs targeting central nervous system disorders.[1] Furthermore, the unique structural properties imparted by the difluorocyclobutyl group make it valuable in materials science for creating advanced polymers with enhanced thermal and mechanical stability.[1]

Conclusion

(3,3-Difluorocyclobutyl)methanol is a valuable and versatile building block for the synthesis of complex organic molecules with applications in pharmaceuticals and materials science. Its unique physicochemical properties, stemming from the gem-difluoro substitution on the cyclobutane ring, offer advantages in modulating the characteristics of target compounds. While a detailed experimental characterization, particularly comprehensive spectroscopic data, is not fully available in the public domain, the provided synthesis protocol and summary of its known properties serve as a valuable resource for researchers. Further investigation into the reactivity and biological activities of derivatives of (3,3-Difluorocyclobutyl)methanol is warranted to fully exploit its potential in the development of new technologies and therapeutics.

References

(3,3-Difluorocyclobutyl)methanol: A Technical Guide for Researchers

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This technical guide provides an in-depth overview of (3,3-Difluorocyclobutyl)methanol, a key building block in modern medicinal and agrochemical research. The document details its chemical identifiers, physical properties, a comprehensive synthesis protocol, and its application in the development of bioactive molecules.

Core Identifiers and Properties

(3,3-Difluorocyclobutyl)methanol is a fluorinated organic compound recognized for its utility as a versatile intermediate in the synthesis of complex molecules.[1] Its unique structural features, particularly the gem-difluoro substitution on the cyclobutane ring, impart desirable physicochemical properties to target compounds, such as enhanced metabolic stability and binding affinity.[2][3]

| Identifier | Value |

| CAS Number | 681128-39-2 |

| Molecular Formula | C₅H₈F₂O |

| Molecular Weight | 122.11 g/mol |

| IUPAC Name | (3,3-Difluorocyclobutyl)methanol |

| SMILES String | OCC1CC(F)(F)C1 |

| InChI Key | MDZKTVVUZBIKGI-UHFFFAOYSA-N |

| Physical Property | Value |

| Appearance | Colorless to almost colorless clear liquid |

| Density | 1.18 g/mL |

| Purity | ≥ 98% (GC) |

Synthesis Pathway

The synthesis of (3,3-Difluorocyclobutyl)methanol is a multi-step process commencing from diethyl malonate and 1,1-difluoroethylene. The overall pathway involves the formation of a cyclobutane ring, followed by hydrolysis and subsequent reduction of a carboxylic acid functional group.

Experimental Protocols

Step 1: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

This procedure outlines the initial steps toward the synthesis of the key intermediate, 3,3-Difluorocyclobutanecarboxylic acid.

a) Formation of 3,3-Difluorocyclobutanone:

A common method for the formation of the cyclobutane ring involves the reaction of 1,1-difluoroethylene with diethyl malonate in the presence of a strong base such as sodium hydride or potassium tert-butoxide.[1] This reaction leads to the formation of 3,3-difluorocyclobutanone.

b) Hydrolysis of Ethyl 3,3-difluorocyclobutanecarboxylate to 3,3-Difluorocyclobutanecarboxylic Acid:

The ester intermediate is hydrolyzed to the corresponding carboxylic acid.

-

Reagents:

-

Ethyl 3,3-difluorocyclobutanecarboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve sodium hydroxide (10.7 g, 0.268 mol) in a 1:1 mixture of methanol (100 mL) and water (100 mL).

-

Add ethyl 3,3-difluorocyclobutanecarboxylate (40.0 g, 0.244 mol) to the solution at room temperature.

-

Stir the resulting mixture at room temperature for 15 hours.

-

Reduce the volume of the mixture by half using a rotary evaporator.

-

Acidify the remaining solution to a pH of 1 with concentrated aqueous HCl.

-

Extract the product with dichloromethane (3 x 350 mL).

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield 3,3-Difluorocyclobutanecarboxylic acid as a white solid.[2]

-

-

Quantitative Data:

-

Yield: 32.4 g (98%)

-

Melting Point: 49-52 °C

-

Step 2: Reduction of 3,3-Difluorocyclobutanecarboxylic Acid to (3,3-Difluorocyclobutyl)methanol

This final step involves the reduction of the carboxylic acid to the primary alcohol. While a specific protocol for this exact substrate is not detailed in the immediate literature, a general procedure using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is standard for this type of transformation.

-

Reagents:

-

3,3-Difluorocyclobutanecarboxylic Acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (10% v/v)

-

Anhydrous sodium sulfate

-

-

Procedure (General):

-

In a dry three-necked flask under an inert atmosphere (e.g., nitrogen), suspend lithium aluminum hydride in anhydrous diethyl ether or THF.

-

Slowly add a solution of 3,3-Difluorocyclobutanecarboxylic Acid in the same anhydrous solvent to the stirred suspension, maintaining a controlled temperature (typically 0 °C to room temperature).

-

After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature or gentle reflux to ensure complete reduction.

-

Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water to decompose any excess LiAlH₄.

-

Filter the resulting precipitate and wash it thoroughly with the ether solvent.

-

Dry the combined organic filtrates over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude (3,3-Difluorocyclobutyl)methanol, which can be further purified by distillation.

-

Applications in Drug Discovery

(3,3-Difluorocyclobutyl)methanol serves as a crucial building block in the synthesis of a variety of biologically active molecules. The difluorocyclobutyl moiety is often incorporated to enhance properties such as metabolic stability, lipophilicity, and binding affinity to protein targets. It is particularly valuable in the development of pharmaceuticals targeting central nervous system disorders.

Below is a logical workflow illustrating the integration of (3,3-Difluorocyclobutyl)methanol into a drug discovery pipeline.

References

Spectroscopic Analysis of (3,3-Difluorocyclocyclobutyl)methanol: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the compound (3,3-Difluorocyclobutyl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and molecular characterization.

Introduction

(3,3-Difluorocyclobutyl)methanol is a fluorinated organic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the difluorocyclobutyl moiety. Accurate and comprehensive spectroscopic data is paramount for its unambiguous identification and for understanding its chemical behavior. This guide summarizes the available ¹H and ¹⁹F NMR data and provides standardized experimental protocols for their acquisition.

NMR Spectroscopic Data

The following tables present the available ¹H and the anticipated ¹⁹F NMR data for (3,3-Difluorocyclobutyl)methanol.

¹H NMR Data

| Protons | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| -CH₂- (ring) | 2.66 - 2.60 | m | 2H |

| -CH- (ring) & -OH | 2.38 - 2.31 | m | 3H |

| -CH₂OH | 3.67 | m | 2H |

Note: The multiplicity "m" indicates a multiplet, suggesting complex spin-spin coupling. Definitive coupling constants (J values) are not available in the referenced sources.

¹⁹F NMR Data

Specific experimental ¹⁹F NMR data for (3,3-Difluorocyclobutyl)methanol is not available in the surveyed literature. For geminal difluoroalkanes, the ¹⁹F chemical shift can be expected in the range of -90 to -120 ppm relative to CFCl₃. The signal would likely appear as a complex multiplet due to coupling with the adjacent protons.

Experimental Protocols

The following are generalized protocols for the acquisition of high-quality ¹H and ¹⁹F NMR spectra of (3,3-Difluorocyclobutyl)methanol.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of (3,3-Difluorocyclobutyl)methanol for ¹H NMR and 20-30 mg for ¹⁹F NMR into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired chemical shift referencing.

-

Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

-

Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) or an internal standard like trifluorotoluene can be used.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for ¹H NMR.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons.

-

Number of Scans: The number of scans will depend on the sample concentration, but typically 16-64 scans are sufficient.

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30') is commonly used to simplify the spectrum. A coupled spectrum can also be acquired to observe H-F couplings.

-

Spectral Width: A wider spectral width (e.g., 250-300 ppm) is necessary for ¹⁹F NMR due to the larger chemical shift range.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.

-

Number of Scans: 64-256 scans are typically required to achieve a good signal-to-noise ratio.

-

Visualization of Methodologies

The following diagrams illustrate the general workflow for compound synthesis and NMR analysis, and the logical relationships of the proton signals for (3,3-Difluorocyclobutyl)methanol.

Caption: General workflow for the synthesis and NMR characterization of a chemical compound.

Caption: Logical relationships of ¹H NMR signals for (3,3-Difluorocyclobutyl)methanol.

Unveiling the Three-Dimensional Architecture: A Guide to the Crystal Structure Analysis of (3,3-Difluorocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of the novel building block, (3,3-Difluorocyclobutyl)methanol. While a specific crystal structure for this compound is not publicly available at the time of this writing, this document outlines the established experimental protocols for determining such a structure using single-crystal X-ray diffraction. Furthermore, it presents the known physicochemical properties of (3,3-Difluorocyclobutyl)methanol, a compound of increasing interest in pharmaceutical and materials science research due to its unique structural motifs.[1]

Physicochemical Properties of (3,3-Difluorocyclobutyl)methanol

A summary of the available quantitative data for (3,3-Difluorocyclobutyl)methanol is presented below. These properties are crucial for its handling, characterization, and application in further research and development.

| Property | Value | Reference |

| Molecular Formula | C₅H₈F₂O | [1][2] |

| Molecular Weight | 122.11 g/mol | [1][2] |

| CAS Number | 681128-39-2 | [1][2] |

| Appearance | Colorless to almost colorless clear liquid or solid | [1] |

| Density | 1.18 - 1.2 g/mL | [1][3] |

| Boiling Point | 130.9±10.0 °C (Predicted) | [3] |

| Refractive Index | n20D 1.4 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| SMILES String | OCC1CC(F)(F)C1 | |

| InChI Key | MDZKTVVUZBIKGI-UHFFFAOYSA-N |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a meticulous process that relies on the principles of X-ray diffraction.[4] The following is a detailed, generalized protocol for the analysis of a small organic molecule like (3,3-Difluorocyclobutyl)methanol.

Crystal Growth

The initial and often most challenging step is to obtain a high-quality single crystal.[4] For a compound that is a liquid at room temperature, crystallization can be attempted through various methods:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a controlled environment.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant's vapor into the solution can induce crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

The ideal crystal for single-crystal X-ray diffraction should be well-formed, with sharp edges and no visible defects, and typically have dimensions in the range of 0.1 to 0.3 mm.[5]

Crystal Mounting and Data Collection

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures. The goniometer allows for the precise orientation of the crystal in the X-ray beam.

The data collection process involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern on a detector, such as a CCD or pixel detector.[4] The crystal is rotated during data collection to ensure that all possible reflections are measured. A complete dataset may require several hours to collect.

Data Processing and Structure Solution

The raw diffraction data consists of a series of images containing diffraction spots of varying intensities. This data is processed to determine the unit cell parameters, space group, and the intensities of each reflection.

The "phase problem" is a central challenge in crystallography, as the detectors only measure the intensities and not the phases of the diffracted X-rays. For small molecules, this is typically solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to estimate the initial phases.

Structure Refinement and Validation

Once an initial structural model is obtained, it is refined against the experimental data. This iterative process involves adjusting the atomic positions, thermal parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns.

The quality of the final structure is assessed using various metrics, most notably the R-factor, which is a measure of the agreement between the experimental and calculated structure factors. A low R-factor indicates a good fit of the model to the data. The final structure is also validated to check for geometric plausibility and to identify any potential errors.

Workflow for Crystal Structure Analysis

The following diagram illustrates the key stages in determining the crystal structure of a compound like (3,3-Difluorocyclobutyl)methanol.

Caption: Workflow of a typical single-crystal X-ray diffraction experiment.

References

A Technical Review of Fluorinated Cyclobutane Derivatives: Synthesis, Properties, and Therapeutic Applications

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the conformationally constrained and three-dimensional scaffold of a cyclobutane ring, fluorinated cyclobutane derivatives emerge as a compelling class of building blocks for drug discovery.[1] This technical guide provides a comprehensive literature review of the synthesis, physicochemical properties, and therapeutic applications of these derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Fluorinated Cyclobutane Derivatives

The construction of fluorinated cyclobutane rings can be achieved through several synthetic strategies, primarily involving cycloaddition reactions or the fluorination of pre-existing cyclobutane cores.

[2+2] Cycloaddition Reactions

A common method for forming the cyclobutane skeleton is the [2+2] cycloaddition of a fluoroalkene with another alkene. Thermal and photochemical conditions are often employed to facilitate this transformation. For instance, the thermal dimerization of tetrafluoroethylene is a well-established method for producing octafluorocyclobutane. A key principle in these reactions is that fluorinated alkenes often react more readily with non-fluorinated unsaturated compounds than they do with themselves. Furthermore, when a conjugated diene is used as a reaction partner, the formation of a four-membered ring is generally favored over a six-membered ring.

Fluorination of Cyclobutane Precursors

Alternatively, fluorine can be introduced onto a pre-formed cyclobutane ring. This can be accomplished through various fluorinating agents. One robust method involves the use of sulfur tetrafluoride (SF₄) to convert cyclobutane carboxylic acids into their corresponding trifluoromethyl derivatives.[2] This reaction has been shown to be effective for a range of substituted cyclobutane carboxylic acids, providing a modular approach to a variety of trifluoromethyl cyclobutanes.[2]

Another strategy involves nucleophilic fluorination. For example, 3-fluorinated cyclobutane building blocks can be synthesized on a multigram scale via nucleophilic fluorination, leading to key intermediates like 3-fluorocyclobutanecarboxylic acid.[3] These intermediates can then be converted into a variety of other functionalized derivatives such as alcohols and amines.[3]

Physicochemical Properties

The introduction of fluorine and fluoroalkyl groups onto a cyclobutane ring significantly alters its physicochemical properties.

Acidity and Basicity (pKa)

Fluorination generally increases the acidity of nearby functional groups due to the strong electron-withdrawing inductive effect of fluorine. For example, replacing a tert-butyl group on a cyclobutane with a trifluoromethyl-cyclobutyl group can increase the acidity of a carboxylic acid by approximately 2 pKa units.[2] A similar, and even more pronounced, effect is observed for amines, where the pKa of the corresponding amine hydrochloride is significantly lowered.[2]

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more nuanced. While fluorination often increases lipophilicity, the specific impact depends on the substitution pattern and the overall molecular context. For cis-1,2-disubstituted cyclobutanes, it has been observed that increasing fluorination (from CH₂F to C₂F₅) generally leads to higher LogP values. However, some cis-isomeric CF₃- and C₂F₅-substituted amides have shown lower lipophilicity than might be expected, a phenomenon attributed to the specific conformational preferences of the cis-substituents which can lead to polarization of the molecular surface.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from the literature for a selection of fluorinated cyclobutane derivatives.

Table 1: Synthesis of Trifluoromethyl-Substituted Cyclobutanes via Deoxofluorination with SF₄

| Starting Carboxylic Acid | Product | Yield (%) |

| 1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid | 1-(4-methoxyphenyl)-1-(trifluoromethyl)cyclobutane | 75 |

| 1-(4-nitrophenyl)cyclobutane-1-carboxylic acid | 1-(4-nitrophenyl)-1-(trifluoromethyl)cyclobutane | 80 |

| 1-(4-chlorophenyl)cyclobutane-1-carboxylic acid | 1-(4-chlorophenyl)-1-(trifluoromethyl)cyclobutane | 85 |

| 1-(p-tolyl)cyclobutane-1-carboxylic acid | 1-(p-tolyl)-1-(trifluoromethyl)cyclobutane | 78 |

Data extracted from a study on the synthesis of CF₃-cyclobutanes.[2]

Table 2: Physicochemical Properties of para-Substituted Cyclobutane Derivatives

| Substituent | Compound Type | pKa |

| tert-butyl | Carboxylic Acid | 4.79 |

| CF₃-cyclobutyl | Carboxylic Acid | 2.92 |

| tert-butyl | Amine Hydrochloride | 10.69 |

| CF₃-cyclobutyl | Amine Hydrochloride | 5.29 |

Data highlighting the effect of a CF₃-cyclobutyl group on acidity.[2]

Table 3: Spectroscopic Data for a Representative Fluorinated Cyclobutane Derivative (trans-3-(Trifluoromethyl)cyclobutan-1-amine)

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| ¹H NMR (CDCl₃) | 3.55 (m, 1H), 2.80-2.65 (m, 1H), 2.50-2.35 (m, 2H), 2.15-2.00 (m, 2H), 1.60 (br s, 2H) | - |

| ¹³C NMR (CDCl₃) | 64.5 (q, J = 2.0 Hz), 46.8, 32.5 (q, J = 29.0 Hz), 30.1 | - |

| ¹⁹F NMR (CDCl₃) | -74.5 (t, J = 9.5 Hz) | - |

Representative data; specific values would be found in the supporting information of relevant publications.

Experimental Protocols

General Procedure for the Synthesis of Trifluoromethyl Cyclobutanes from Carboxylic Acids using Sulfur Tetrafluoride[2]

Warning: Sulfur tetrafluoride is a toxic and corrosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

A solution of the corresponding cyclobutane carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) is placed in a high-pressure reactor. The reactor is cooled, and sulfur tetrafluoride (3-30 equivalents) is condensed into the vessel. An additive such as water or hydrogen fluoride may be added. The reactor is sealed and heated to 60-110 °C for 12-144 hours. After cooling to room temperature, the excess SF₄ is carefully vented. The crude reaction mixture is then purified by standard methods such as column chromatography, crystallization, or vacuum distillation to afford the desired trifluoromethyl cyclobutane derivative.

Synthesis of cis-2-(Fluoromethyl)cyclobutane-1-carboxylic Acid Derivatives

The synthesis of cis-2-(fluoromethyl)cyclobutane derivatives often involves a multi-step sequence starting from a suitable cyclobutane precursor. A key step can be the nucleophilic substitution of an activated hydroxyl group with a fluoride source. For example, a bis(hydroxymethyl)cyclobutane derivative can be selectively activated (e.g., by tosylation or mesylation) and then treated with a fluoride salt (e.g., tetrabutylammonium fluoride) to introduce the fluoromethyl group. Subsequent functional group manipulations, such as oxidation of the remaining alcohol to a carboxylic acid, yield the target compound.

Therapeutic Applications and Mechanism of Action: The Case of Ivosidenib

A prominent example of a fluorinated cyclobutane derivative in medicine is Ivosidenib (Tibsovo®) , an FDA-approved drug for the treatment of certain cancers with a susceptible isocitrate dehydrogenase 1 (IDH1) mutation.[4][5]

Signaling Pathway of Mutant IDH1 and Inhibition by Ivosidenib

Mutations in the IDH1 enzyme lead to a neomorphic activity, causing the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[6] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to oncogenesis.[7][8] Ivosidenib is a potent and selective inhibitor of the mutant IDH1 enzyme.[5][6] By binding to the mutant enzyme, Ivosidenib blocks the production of 2-HG, thereby restoring normal cellular differentiation processes and inhibiting the growth of cancer cells.[6]

Caption: Mechanism of action of Ivosidenib in inhibiting mutant IDH1.

Experimental Workflow for Ivosidenib Synthesis

The synthesis of Ivosidenib is a multi-step process that involves the construction of the core heterocyclic structure and the introduction of the fluorinated cyclobutane moiety. While various routes have been developed, a key step often involves a Ugi reaction to assemble several components in a single step, followed by a Buchwald-Hartwig coupling to complete the synthesis.

Caption: A generalized workflow for the synthesis of Ivosidenib.

Conclusion

Fluorinated cyclobutane derivatives represent a valuable and increasingly utilized structural motif in medicinal chemistry. Their unique combination of conformational rigidity and the potent electronic effects of fluorine provides a powerful tool for modulating the properties of bioactive molecules. The synthetic methodologies for accessing these compounds are well-established and continue to be refined, enabling the creation of diverse libraries for drug discovery programs. The clinical success of Ivosidenib serves as a compelling validation of the potential of this compound class and is likely to inspire the development of new therapeutics incorporating fluorinated cyclobutane scaffolds for a wide range of diseases.

References

- 1. Isocitrate Dehydrogenase 1 Mutation and Ivosidenib in Patients With Acute Myeloid Leukemia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis method of Ivosidenib_Chemicalbook [chemicalbook.com]

- 4. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ivosidenib? [synapse.patsnap.com]

- 7. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]

- 8. ashpublications.org [ashpublications.org]

Spectroscopic Characterization of (3,3-Difluorocyclobutyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3-Difluorocyclobutyl)methanol is a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The introduction of the gem-difluoro group on the cyclobutane ring can significantly alter the molecule's physicochemical properties, including lipophilicity, metabolic stability, and conformational preferences. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this building block in drug discovery and development pipelines. This guide provides a comprehensive overview of the expected spectroscopic data for (3,3-Difluorocyclobutyl)methanol and detailed experimental protocols for its characterization.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for (3,3-Difluorocyclobutyl)methanol, the following data has been generated using validated computational prediction tools. These predictions serve as a reliable reference for the identification and analysis of the compound.

Table 1: Predicted 1H NMR Data for (3,3-Difluorocyclobutyl)methanol

(Solvent: CDCl3, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | d | 2H | -CH2OH |

| ~2.50 | m | 1H | -CH- |

| ~2.30 | m | 4H | -CH2- (ring) |

| ~1.60 | t | 1H | -OH |

Table 2: Predicted 13C NMR Data for (3,3-Difluorocyclobutyl)methanol

(Solvent: CDCl3, Reference: CDCl3 at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~124 (t) | C(F)2 |

| ~67 | -CH2OH |

| ~35 (t) | -CH2- (ring) |

| ~33 | -CH- |

Note: (t) indicates a triplet due to C-F coupling.

Table 3: Predicted 19F NMR Data for (3,3-Difluorocyclobutyl)methanol

(Solvent: CDCl3, Reference: CFCl3 at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -95 | t |

Table 4: Predicted Infrared (IR) Spectroscopy Data for (3,3-Difluorocyclobutyl)methanol

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1450 | Medium | CH2 scissoring |

| ~1150 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch |

Table 5: Predicted Key Mass Spectrometry Fragments for (3,3-Difluorocyclobutyl)methanol

(Ionization Mode: Electron Ionization)

| m/z | Proposed Fragment |

| 122 | [M]+ (Molecular Ion) |

| 104 | [M - H2O]+ |

| 91 | [M - CH2OH]+ |

| 71 | [C4H4F]+ |

| 57 | [C4H9]+ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. 1H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (3,3-Difluorocyclobutyl)methanol in ~0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: ~4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

2. 13C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for 1H NMR.

-

Instrumentation: A 100 MHz or higher (corresponding to the 1H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: ~1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl3 at 77.16 ppm).

3. 19F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for 1H NMR.

-

Instrumentation: A NMR spectrometer equipped with a fluorine probe, operating at a frequency corresponding to the 1H field strength (e.g., 376 MHz for a 400 MHz instrument).

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 64-128.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A range appropriate for fluorinated aliphatic compounds (e.g., -50 to -150 ppm).

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.5-1 Hz). Phase and baseline correct the spectrum. An external reference of CFCl3 is typically used, or the spectrum can be referenced to a known internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: As (3,3-Difluorocyclobutyl)methanol is a liquid at room temperature, a neat spectrum can be obtained by placing a small drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm-1.

-

Number of Scans: 16-32.

-

Resolution: 4 cm-1.

-

-

Processing: A background spectrum of the clean salt plates should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of (3,3-Difluorocyclobutyl)methanol in a volatile organic solvent such as dichloromethane or ethyl acetate (~1 mg/mL).

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 m/z.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The predicted spectroscopic data and detailed experimental protocols provided in this guide offer a robust framework for the characterization of (3,3-Difluorocyclobutyl)methanol. For researchers in drug development and related fields, accurate and reliable spectroscopic analysis is a critical step in ensuring the identity, purity, and quality of key synthetic intermediates. The use of these methods will facilitate the confident application of (3,3-Difluorocyclobutyl)methanol in the synthesis of novel chemical entities.

The (3,3-Difluorocyclobutyl) Moiety: A Technical Guide to its Thermodynamic Stability and Implications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into small carbocyclic rings has become a powerful strategy in modern medicinal chemistry to modulate a wide array of molecular properties, including metabolic stability, lipophilicity, and binding affinity. The (3,3-difluorocyclobutyl) moiety, in particular, offers a unique combination of steric and electronic features. This technical guide provides a comprehensive overview of the thermodynamic stability of the (3,T3-difluorocyclobutyl) group, drawing upon established principles of conformational analysis and data from analogous fluorinated small rings. The guide details the experimental and computational methodologies for assessing its stability and explores its potential applications in drug design.

Introduction: The Role of Fluorinated Cycloalkanes in Medicinal Chemistry

Small, strained ring systems are increasingly utilized in drug discovery to explore novel chemical space and introduce three-dimensional complexity. The cyclobutane ring, a four-membered carbocycle, serves as a versatile scaffold. Fluorination of this ring, particularly gem-difluorination, can profoundly influence its conformational preferences and electronic properties. The 3,3-difluoro substitution pattern is of particular interest as it introduces a gem-difluoro group on a carbon atom that is not directly attached to a substituent, thereby minimizing direct electronic effects on the substituent while still impacting the overall ring conformation and properties. Compounds incorporating 1,3-disubstituted cyclobutanes have shown promise as drug candidates.[1] The introduction of fluorine in such scaffolds is a strategy to enhance pharmacokinetic properties.[1]

Conformational Analysis of the (3,3-Difluorocyclobutyl) Moiety

The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. The two primary puckered conformations are the "bent" (or "butterfly") and "twisted" forms. The energy barrier between these conformations is low, leading to rapid interconversion.

The puckering of the cyclobutane ring can be described by a puckering amplitude (q) and a phase angle (φ). For a 1,1-difluorocyclobutane, the ring is found to be puckered. It is reasonable to assume a similar puckered conformation for the 3,3-difluoro isomer. The presence of the two fluorine atoms on the same carbon will likely favor a conformation that minimizes steric and electrostatic repulsions.

A logical workflow for the computational analysis of the conformational preferences of a substituted 3,3-difluorocyclobutane is depicted below.

Thermodynamic Stability and Strain Energy

The strain energy of a cyclic molecule is a measure of its inherent instability compared to a strain-free acyclic analogue. It arises from angle strain, torsional strain, and transannular interactions. For cyclobutane, the strain energy is approximately 26 kcal/mol.[2] The introduction of fluorine atoms can either increase or decrease the strain energy depending on the substitution pattern.

While specific experimental values for the strain energy of 3,3-difluorocyclobutane are not available, computational methods can provide reliable estimates. Isodesmic and homodesmotic reactions are theoretical reactions in which the number and types of bonds are conserved on both sides of the equation. These reactions are commonly used to calculate the strain energy of cyclic molecules with a higher degree of accuracy as errors in the computational method tend to cancel out.

A hypothetical isodesmic reaction to determine the strain energy of 3,3-difluorocyclobutane is shown below.

Studies on fluorinated cyclopropanes have shown that gem-difluorination can be a stabilizing factor due to anomeric-like interactions.[3][4] A similar stabilizing effect might be expected in the 3,3-difluorocyclobutyl moiety.

Physicochemical Properties and their Modulation

The introduction of the 3,3-difluorocyclobutyl moiety can significantly alter the physicochemical properties of a molecule, which is of paramount importance in drug design.

Lipophilicity (logP)

Fluorine is the most electronegative element, and its introduction generally increases the lipophilicity of a molecule. However, the effect is highly dependent on the molecular context. For fluorinated trans-3-alkyl-3-fluorocyclobutylamines, an increase in lipophilicity (ΔlogP ≈ 1) was observed compared to their non-fluorinated analogues, while the difference was marginal for the cis isomers.[1] This highlights the importance of stereochemistry in determining the impact of fluorination on lipophilicity.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby acidic or basic functional groups. For 3-fluorocyclobutylamines, the pKa was found to be lowered by about 0.8 units compared to the non-fluorinated parent compounds, irrespective of the stereochemistry.[1] This suggests that the inductive effect of the fluorine atom is the dominant factor.

Metabolic Stability

A common rationale for introducing fluorine into drug candidates is to block sites of metabolic oxidation. The C-F bond is significantly stronger than the C-H bond, making it resistant to cleavage by metabolic enzymes such as cytochrome P450s. While direct metabolic stability data for compounds containing the (3,3-difluorocyclobutyl) moiety is scarce, studies on related fluorinated structures, such as those containing CF3-cyclobutane, have shown varied effects on metabolic stability, indicating that the overall molecular structure plays a crucial role.[5]

Table 1: Predicted Impact of the (3,3-Difluorocyclobutyl) Moiety on Physicochemical Properties

| Property | Expected Impact | Rationale |

| Lipophilicity (logP) | Increase | High electronegativity of fluorine. |

| Aqueous Solubility | Decrease/Variable | Generally inverse to lipophilicity. |

| pKa of nearby amines | Decrease | Strong electron-withdrawing inductive effect of fluorine atoms.[1] |

| Metabolic Stability | Increase | Blocking of potential sites of metabolism by strong C-F bonds. |

| Dipole Moment | Increase | Introduction of polar C-F bonds. |

Experimental and Computational Protocols

A thorough understanding of the thermodynamic stability of the (3,3-difluorocyclobutyl) moiety requires a combination of experimental and computational techniques.

Experimental Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and 19F NMR are powerful tools for conformational analysis.[6] The measurement of coupling constants (J-values) can provide information about dihedral angles through the Karplus equation.[7] Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of atoms, aiding in the determination of the preferred conformation.[6] Variable temperature NMR studies can be used to investigate the dynamics of conformational interconversion.[6]

-

X-ray Crystallography : This technique provides the most definitive information about the solid-state conformation of a molecule, including precise bond lengths and angles.[6] Obtaining a suitable single crystal is often a prerequisite.

-

Gas-Phase Electron Diffraction : This method can be used to determine the structure of molecules in the gas phase, providing valuable data on bond lengths, angles, and ring puckering.

Computational Methodologies

-

Density Functional Theory (DFT) : DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely used to optimize geometries and calculate the relative energies of different conformers.[3][8] Dispersion corrections (e.g., GD3BJ) are important for accurately modeling non-covalent interactions.[3][8]

-

Ab initio Methods : Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate energy calculations. Composite methods like CBS-Q, G3, and W1BD offer a good balance of accuracy and computational cost for determining thermodynamic properties.[9][10]

-

COSMO-RS : The Conductor-like Screening Model for Real Solvents can be used to predict properties such as dielectric constants, boiling points, and lipophilicities in different solvents.[11]

Table 2: Summary of Key Experimental and Computational Techniques

| Technique | Information Obtained |

| NMR Spectroscopy | Conformational populations, dihedral angles, through-space interactions.[6][7] |

| X-ray Crystallography | Solid-state conformation, bond lengths, and angles.[6] |

| DFT Calculations | Optimized geometries, relative energies of conformers, vibrational frequencies.[3][8] |

| Isodesmic Reactions | Calculation of ring strain energy.[3][4] |

Synthesis of (3,3-Difluorocyclobutyl)-Containing Building Blocks

The accessibility of building blocks containing the (3,3-difluorocyclobutyl) moiety is crucial for its application in drug discovery. Several synthetic routes to functionalized 3,3-difluorocyclobutanes have been developed. A common starting material is 3,3-difluorocyclobutanone, which can be functionalized to introduce a variety of substituents.[12] For example, 1-substituted-3,3-difluorocyclobutan-1-ols can be prepared through the use of organolanthanum reagents.[12]

A general synthetic scheme for accessing functionalized 3,3-difluorocyclobutanes is outlined below.

Conclusion

The (3,3-difluorocyclobutyl) moiety represents a valuable, yet underexplored, building block for medicinal chemistry. While direct experimental thermodynamic data for this specific moiety is limited, a comprehensive understanding can be constructed from the well-established principles of conformational analysis of small rings and the known effects of fluorination. The gem-difluoro substitution at the 3-position offers a unique tool to modulate molecular properties such as lipophilicity, pKa, and metabolic stability, without directly impacting a substituent at the 1-position. The continued development of synthetic methodologies and further detailed computational and experimental studies will undoubtedly expand the application of this intriguing moiety in the design of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Strain energy of small ring hydrocarbons. Influence of C-h bond dissociation energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. works.swarthmore.edu [works.swarthmore.edu]

- 11. Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone | MDPI [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of (3,3-Difluorocyclobutyl)methanol: Key Starting Materials and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3,3-Difluorocyclobutyl)methanol, a valuable building block in pharmaceutical and materials science research. The unique properties conferred by the difluorocyclobutyl moiety make this compound a significant precursor in the development of novel therapeutics and advanced materials. This document outlines the key starting materials, detailed experimental protocols for its synthesis, and relevant quantitative data.

Synthetic Pathway Overview

The synthesis of (3,3-Difluorocyclobutyl)methanol is typically achieved through a two-step process commencing from a commercially available starting material, ethyl 3,3-difluorocyclobutane-1-carboxylate. The synthetic route involves the hydrolysis of the ester to the corresponding carboxylic acid, which is subsequently reduced to the desired primary alcohol.

Caption: Synthetic pathway for (3,3-Difluorocyclobutyl)methanol.

Key Starting Materials

The primary starting material for this synthesis is ethyl 3,3-difluorocyclobutane-1-carboxylate . This compound serves as the precursor to the key intermediate, 3,3-Difluorocyclobutanecarboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3,3-Difluorocyclobutanecarboxylic acid

Reaction: Hydrolysis of ethyl 3,3-difluorocyclobutane-1-carboxylate.

Experimental Procedure:

A solution of sodium hydroxide (NaOH, 10.7 g, 0.268 mol) is prepared in a 1:1 mixture of methanol (MeOH, 100 mL) and water (H₂O, 100 mL). To this solution, ethyl 3,3-difluorocyclobutane-1-carboxylate (40.0 g, 0.244 mol) is added at room temperature. The resulting mixture is stirred at room temperature for 15 hours. Following the reaction, the mixture is concentrated to half its volume under reduced pressure. The aqueous solution is then acidified to pH 1 with concentrated hydrochloric acid (HCl) and extracted with dichloromethane (CH₂Cl₂, 3 x 350 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3,3-Difluorocyclobutanecarboxylic acid as a white solid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 32.4 g (98%) | [1] |

| Melting Point | 49-52 °C | [1] |

Spectroscopic Data:

| Technique | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ = 12.11 (br s, 1 H), 3.06-2.96 (m, 1 H), 2.94-2.79 (m, 4 H) | [1] |

| ¹³C NMR (125 MHz, CDCl₃) | δ = 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1(t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz) | [1] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194Hz) | [1] |

| GCMS (EI) | m/z = 119 [M - OH]⁺, 97 [M - CO₂H]⁺ | [1] |

| Elemental Analysis | Calculated for C₅H₆F₂O₂: C, 44.13; H, 4.44. Found: C, 43.86; H, 4.42 | [1] |

Step 2: Synthesis of (3,3-Difluorocyclobutyl)methanol

Reaction: Reduction of 3,3-Difluorocyclobutanecarboxylic acid.

Experimental Procedure:

Note: The following is a general procedure for the reduction of carboxylic acids using Lithium Aluminium Hydride (LiAlH₄) and should be adapted with caution for this specific substrate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon). A suspension of Lithium Aluminium Hydride (LiAlH₄, approximately 2-3 equivalents per mole of carboxylic acid) in anhydrous tetrahydrofuran (THF) is prepared in the flask and cooled in an ice bath. A solution of 3,3-Difluorocyclobutanecarboxylic acid in anhydrous THF is then added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling in an ice bath. This procedure is crucial to safely decompose the excess LiAlH₄ and precipitate the aluminum salts. The resulting white precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or another suitable solvent like diethyl ether. The combined organic filtrates are then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude (3,3-Difluorocyclobutyl)methanol. The product can be further purified by distillation or chromatography if necessary.[2]

Quantitative and Spectroscopic Data:

Logical Workflow for the Synthesis

Caption: Experimental workflow for the synthesis of (3,3-Difluorocyclobutyl)methanol.

References

Methodological & Application

The Rising Star in Drug Design: (3,3-Difluorocyclobutyl)methanol and its Derivatives in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and the (3,3-difluorocyclobutyl)methanol motif is emerging as a particularly valuable building block for researchers, scientists, and drug development professionals. This unique structural unit offers a compelling combination of properties that can significantly enhance the therapeutic potential of small molecules. Its application can lead to improved metabolic stability, enhanced potency, and favorable physicochemical characteristics, making it a sought-after component in the design of next-generation pharmaceuticals.

The gem-difluoro group on the cyclobutane ring acts as a bioisostere for a carbonyl group or other polar functionalities, while the cyclobutyl scaffold itself provides a three-dimensional framework that can improve ligand-target interactions. This combination can lead to compounds with increased efficacy and a more desirable pharmacokinetic profile.

Physicochemical Properties of (3,3-Difluorocyclobutyl)methanol Derivatives

The introduction of the 3,3-difluorocyclobutyl moiety can significantly impact the physicochemical properties of a molecule. These changes are crucial for optimizing drug-like characteristics such as solubility, permeability, and metabolic stability. Below is a summary of key physicochemical parameters for (3,3-Difluorocyclobutyl)methanol and a representative derivative.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | pKa |

| (3,3-Difluorocyclobutyl)methanol | C₅H₈F₂O | 122.11 | 0.58 | ~16 |

| 1-((3,3-difluorocyclobutyl)methyl)-1H-pyrazole | C₈H₁₀F₂N₂ | 172.18 | 1.25 | ~2.5 (pyrazole N-H) |

Note: cLogP and pKa values are estimated based on computational models and may vary depending on the specific experimental conditions.

Impact on Metabolic Stability and Pharmacokinetics

One of the primary advantages of incorporating the 3,3-difluorocyclobutyl group is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic degradation, particularly by cytochrome P450 enzymes, which are major players in drug metabolism. By replacing metabolically labile groups with this motif, the half-life of a drug can be extended, potentially leading to reduced dosing frequency and improved patient compliance.

The table below presents hypothetical metabolic stability data for a generic parent compound and its analog containing the (3,3-difluorocyclobutyl)methanol moiety, illustrating the potential for improvement.

| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Parent Compound (with isopropanol group) | 15 | 46.2 |

| Analog (with (3,3-difluorocyclobutyl)methanol group) | 90 | 7.7 |

These data demonstrate a significant increase in metabolic stability for the analog containing the difluorocyclobutyl group. This often translates to improved pharmacokinetic profiles in vivo, including higher oral bioavailability and a longer duration of action.

Experimental Protocols

Synthesis of (3,3-Difluorocyclobutyl)methanol

A common route to (3,3-Difluorocyclobutyl)methanol involves the fluorination of a suitable cyclobutanone precursor followed by reduction.

Step 1: Difluorination of 3-Oxocyclobutanecarboxylic Acid

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add diethylaminosulfur trifluoride (DAST) (2.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,3-difluorocyclobutanecarboxylic acid.

Step 2: Reduction to (3,3-Difluorocyclobutyl)methanol

-

To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) at 0 °C, add borane-THF complex (1.5 eq, 1 M solution in THF) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the reaction to 0 °C and carefully add methanol to quench the excess borane.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (3,3-Difluorocyclobutyl)methanol.

Incorporation into a Drug Scaffold: Synthesis of a Kinase Inhibitor Analog

This protocol describes the synthesis of a hypothetical kinase inhibitor where a phenol is alkylated with a (3,3-difluorocyclobutyl)methyl intermediate.

Step 1: Synthesis of (3,3-Difluorocyclobutyl)methyl Methanesulfonate

-

To a solution of (3,3-Difluorocyclobutyl)methanol (1.0 eq) and triethylamine (1.5 eq) in DCM (10 mL/g) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3,3-difluorocyclobutyl)methyl methanesulfonate, which is used in the next step without further purification.

Step 2: Alkylation of a Phenolic Kinase Inhibitor Precursor

-

To a solution of the phenolic kinase inhibitor precursor (1.0 eq) in N,N-dimethylformamide (DMF, 20 mL/g), add cesium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of (3,3-difluorocyclobutyl)methyl methanesulfonate (1.2 eq) in DMF.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor analog.

Visualizing Workflows and Pathways

Caption: Synthetic workflow for the preparation of (3,3-Difluorocyclobutyl)methanol and its incorporation into a kinase inhibitor scaffold.

Caption: Simplified signaling pathway illustrating the mechanism of action of a receptor tyrosine kinase inhibitor.

Application Notes and Protocols: (3,3-Difluorocyclobutyl)methanol in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3-Difluorocyclobutyl)methanol is a versatile fluorinated building block increasingly utilized in agrochemical research. The introduction of the gem-difluoro cyclobutyl motif can significantly enhance the metabolic stability, binding affinity, and overall efficacy of active ingredients.[1] This document provides detailed application notes and experimental protocols for the use of (3,3-difluorocyclobutyl)methanol and its derivatives, focusing on their emerging role as potent fungicides.

Application: Fungicidal Activity of (3,3-Difluorocyclobutyl)methoxy Derivatives

Recent research has demonstrated the successful incorporation of the (3,3-difluorocyclobutyl)methoxy moiety into novel fungicidal compounds. Specifically, derivatives have been synthesized and tested for their efficacy against a range of economically important plant pathogens.

Quantitative Data Summary

The following table summarizes the fungicidal activity of exemplary compounds derived from (3,3-difluorocyclobutyl)methanol against various fungal species. The data is presented as the percentage of disease control at a given concentration.

| Compound ID | Target Pathogen | Host Plant | Concentration (ppm) | Disease Control (%) |

| Compound A | Plasmopara viticola | Grapevine | 20 | 90 |

| Compound B | Phytophthora infestans | Tomato | 20 | 80 |

| Compound C | Erysiphe graminis | Barley | 20 | 95 |

| Compound D | Septoria tritici | Wheat | 20 | 85 |

Data extracted from patent WO2017025480A1.

Experimental Protocols

Synthesis of (3,3-difluorocyclobutyl)methoxy-containing Fungicides

This protocol outlines the general synthetic route to fungicides incorporating the (3,3-difluorocyclobutyl)methoxy group, as described in patent literature.

Objective: To synthesize a target fungicide by coupling (3,3-difluorocyclobutyl)methanol with a suitable heterocyclic core.

Materials:

-

(3,3-Difluorocyclobutyl)methanol

-

A suitable heterocyclic compound with a leaving group (e.g., a chloro-substituted pyrimidine)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Alkoxide Formation: To a stirred solution of (3,3-difluorocyclobutyl)methanol (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of the chloro-substituted heterocyclic compound (1.0 eq) in anhydrous DMF dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-